Quinolacetic acid
Overview
Description
Quinolacetic acid, also known as (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetic acid, is a chemical compound with the molecular formula C8H8O4 and a molar mass of 168.148 g·mol−1 . It is associated with the metabolic disorder hawkinsinuria and is a byproduct of the partially defective enzyme, 4-hydroxyphenylpyruvate dioxygenase .
Preparation Methods
The synthesis of quinolacetic acid can be achieved through various methods. One common approach involves the oxidation of substituted alkylbenzenes with potassium permanganate (KMnO4) to yield substituted benzoic acids . Another method includes the oxidation of primary alcohols or aldehydes to carboxylic acids using reagents such as Dess-Martin periodinane or alkaline KMnO4 . Additionally, carboxylation of Grignard reagents with carbon dioxide (CO2) followed by protonation can also produce carboxylic acids .
Chemical Reactions Analysis
Quinolacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Quinolacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis.
Biology: It is studied in relation to metabolic disorders such as hawkinsinuria.
Medicine: It is investigated for its potential therapeutic effects and its role in metabolic pathways.
Industry: It is used in the production of various chemical compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of quinolacetic acid involves its interaction with specific enzymes and metabolic pathways. It is a byproduct of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which plays a role in the metabolism of the amino acid tyrosine. When present in high levels, this compound can act as an acidogen and a metabotoxin, leading to metabolic acidosis and other adverse health effects .
Comparison with Similar Compounds
Quinolacetic acid can be compared with other similar compounds such as:
Phenylacetic acid: Similar in structure but lacks the quinone moiety.
Hydroquinone: Similar in its ability to undergo redox reactions but differs in its structure.
Benzoic acid: Similar in its carboxylic acid functionality but differs in its aromatic ring structure. The uniqueness of this compound lies in its specific structure and its role in metabolic pathways, particularly in relation to hawkinsinuria
Properties
IUPAC Name |
2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h1-4,12H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJUCKOEXRTZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1=O)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204151 | |
Record name | Quinolacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55604-87-0 | |
Record name | Quinolacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55604-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinolacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055604870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINOLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QED2ML5KK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Quinolacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240257 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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